molecular formula C12H11NO B12968211 2-Methyl-3-phenylpyridin-4-ol

2-Methyl-3-phenylpyridin-4-ol

Cat. No.: B12968211
M. Wt: 185.22 g/mol
InChI Key: SDTWFRVFLWSDJF-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpyridin-4-ol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position, a phenyl group at the 3-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylpyridin-4-ol can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and 1-propanol as a solvent, resulting in high selectivity and yield . Another method involves the reaction of pyridin-4-ol with pentafluoropyridine or pentachloropyridine, leading to the formation of the desired product through nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound typically involves large-scale continuous flow synthesis due to its efficiency and scalability. The use of heterogeneous catalysis and green chemistry principles ensures minimal waste and high safety standards .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-phenylpyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-phenylpyridin-4-ol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position enhances its reactivity and potential for forming hydrogen bonds, while the phenyl group at the 3-position contributes to its aromaticity and stability .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-methyl-3-phenyl-1H-pyridin-4-one

InChI

InChI=1S/C12H11NO/c1-9-12(11(14)7-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)

InChI Key

SDTWFRVFLWSDJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)C2=CC=CC=C2

Origin of Product

United States

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